Bienvenue dans la boutique en ligne BenchChem!

(3-Amino-2-hydroxypropyl)(methyl)phosphinic acid

GABAB receptor pharmacology radioligand binding phosphinic acid GABA analogs

(3-Amino-2-hydroxypropyl)(methyl)phosphinic acid, commonly designated CGP 44532 (CAS 133345-68-3), is a phosphinic acid analogue of GABA and a potent, selective agonist at the GABAB receptor. It is the pharmacologically active (S)-(–) enantiomer of the racemate CGP 34938, with a molecular formula of C4H12NO3P and a molecular weight of 153.12 g/mol.

Molecular Formula C4H12NO3P
Molecular Weight 153.12 g/mol
Cat. No. B7795653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Amino-2-hydroxypropyl)(methyl)phosphinic acid
Molecular FormulaC4H12NO3P
Molecular Weight153.12 g/mol
Structural Identifiers
SMILESCP(=O)(CC(CN)O)O
InChIInChI=1S/C4H12NO3P/c1-9(7,8)3-4(6)2-5/h4,6H,2-3,5H2,1H3,(H,7,8)
InChIKeyFUUPFUIGNBPCAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3-Amino-2-hydroxypropyl)(methyl)phosphinic acid (CGP 44532) – A Differentiated Phosphinic GABA-B Agonist for Preclinical Research Procurement


(3-Amino-2-hydroxypropyl)(methyl)phosphinic acid, commonly designated CGP 44532 (CAS 133345-68-3), is a phosphinic acid analogue of GABA and a potent, selective agonist at the GABAB receptor [1]. It is the pharmacologically active (S)-(–) enantiomer of the racemate CGP 34938, with a molecular formula of C4H12NO3P and a molecular weight of 153.12 g/mol [2]. Unlike the classical GABAB agonist baclofen—a carboxylic acid derivative—CGP 44532 incorporates a methylphosphinic acid moiety in place of the carboxyl group, a bioisosteric replacement that fundamentally alters its receptor-interaction profile, functional selectivity across presynaptic receptor subtypes, and in vivo side-effect signature [1]. It is supplied as a research-grade small molecule (typical purity ≥95%) and is handled under standard laboratory storage conditions (−20 °C, desiccated, protected from light) [2].

Why Baclofen and Other In-Class GABAB Agonists Cannot Simply Replace (3-Amino-2-hydroxypropyl)(methyl)phosphinic acid in Research Protocols


Although baclofen, SKF-97541, 3-APPA, and CGP 44532 all activate GABAB receptors, their functional outcomes diverge sharply at the levels of receptor-subtype engagement, side-effect liability, and tolerance development. Baclofen acts predominantly at postsynaptic and heteroreceptor populations while showing negligible activity at presynaptic GABAB autoreceptors [1]; SKF-97541, despite a higher binding affinity (IC50 ≈ 16 nM), produces pronounced sedation that confounds behavioural readouts [2]; and the R-enantiomer CGP 44533 is 7- to 20-fold less potent than the S-enantiomer CGP 44532 across multiple functional assays [3]. Substituting any of these compounds for CGP 44532 in an experimental protocol risks introducing sedative confounds, losing autoreceptor-mediated modulation, or encountering rapid pharmacodynamic tolerance—all of which can invalidate data interpretation. The quantitative evidence below establishes where CGP 44532 carries procurement-relevant differentiation that cannot be replicated by simply obtaining the nearest available GABAB agonist.

Product-Specific Quantitative Evidence Guide: (3-Amino-2-hydroxypropyl)(methyl)phosphinic acid (CGP 44532) Versus Closest Analogs


GABAB Receptor Binding Affinity: CGP 44532 Exhibits ~2.4-Fold Higher Affinity Than Baclofen in Rat Cortex

In a head-to-head radioligand displacement assay using [3H]CGP-27492 binding to GABAB receptors in rat cortical membranes, CGP 44532 (the S-enantiomer) displayed an IC50 of 45 nM, compared with an IC50 of 107 nM for the prototypical GABAB agonist baclofen [1]. This represents a 2.38-fold affinity advantage. Moreover, CGP 44532 is inactive at GABAA receptors, confirming its functional selectivity for the bicuculline-insensitive GABAB site [1].

GABAB receptor pharmacology radioligand binding phosphinic acid GABA analogs

Presynaptic Autoreceptor Functional Potency: CGP 44532 Is 8-Fold More Potent Than Baclofen at Inhibiting [3H]GABA Release

In electrically stimulated rat neocortical brain slices preloaded with [3H]GABA, CGP 44532 inhibited [3H]GABA release with an IC50 of 1 μM, whereas baclofen required an IC50 of 8 μM to achieve the same effect [1]. The same study further showed that CGP 44532 inhibited [3H]glutamate release with an IC50 of 2 μM (vs. baclofen IC50 = 0.8 μM), indicating that CGP 44532 possesses a broader presynaptic inhibitory profile than baclofen, which is practically inactive at GABAB autoreceptors in spinal cord preparations [2].

presynaptic GABAB autoreceptor neurotransmitter release cortical slice electrophysiology

Enantiomeric Potency Differentiation: CGP 44532 (S-Enantiomer) Is 7.7- to 22-Fold More Potent Than CGP 44533 (R-Enantiomer) Across Multiple Functional Assays

A comprehensive enantiomeric comparison by Ong et al. (2001) demonstrated that the S-enantiomer CGP 44532 is systematically more potent than its R-enantiomer CGP 44533 across four independent functional readouts: (i) depression of spontaneous discharge frequency in neocortical slices (EC50 = 6.5 μM vs. 50 μM; ~7.7-fold); (ii) neocortical wedge hyperpolarisation (EC50 = 7.5 μM vs. 16 μM; ~2.1-fold); (iii) ileal cholinergic twitch inhibition (EC50 = 7 μM vs. 50 μM; ~7.1-fold); and (iv) inhibition of electrically stimulated [3H]GABA release (IC50 = 0.45 μM vs. 10 μM; ~22-fold) [1]. In all assays, effects were fully reversed by the selective GABAB antagonist Sch 50911.

enantiomeric selectivity stereochemical pharmacology neocortical slice electrophysiology

Muscle Relaxation Without Sedation: A Functional Separation Unachievable with Baclofen or SKF-97541

Froestl et al. (1995) reported that CGP 44532 produces muscle relaxant properties without producing sedation, a functional separation not observed with baclofen [1]. This finding was corroborated in non-human primates by Weerts et al. (2007), who explicitly stated: 'Compared to baclofen, administration of CGP44532 to rhesus monkeys produced more robust muscle relaxant effects without sedation or decreased vigilance' [2]. In contrast, SKF-97541—a structurally close analog lacking only the 2-hydroxyl group—produces pronounced sedative/hypnotic effects and enhances ethanol-induced sedation in rodents, making it unsuitable for protocols where sedation confounds behavioural endpoints [3].

muscle relaxation sedation liability side-effect profiling in vivo pharmacology

Resistance to Pharmacodynamic Tolerance: CGP 44532 Retains Full Analgesic Efficacy After Chronic Dosing While Baclofen Loses All Activity

In a direct chronic-dosing comparison by Enna et al. (1998), rats were treated with either baclofen or CGP 44532 and assessed for analgesia in the formalin hindpaw model of persistent pain [1]. After chronic administration, baclofen was no longer capable of inducing analgesia or inhibiting the increased expression of spinal neurokinin-1 receptor (NK-1R) mRNA, whereas CGP 44532 remained fully effective in both regards [1]. CGP 44532 was also described as a 'substantially more potent analgesic than baclofen' in the acute setting, although exact ED50 values were not specified in the abstract [1].

analgesic tolerance chronic pain models NK-1 receptor regulation formalin test

Best-Fit Research and Industrial Application Scenarios for (3-Amino-2-hydroxypropyl)(methyl)phosphinic acid (CGP 44532)


Chronic Pain Research Requiring Repeated GABAB Agonist Dosing Without Tolerance Development

In longitudinal preclinical pain studies—including formalin, complete Freund's adjuvant, or nerve-injury models—CGP 44532 is the GABAB agonist of choice because it retains full analgesic efficacy and continues to suppress spinal NK-1 receptor expression after chronic administration, whereas baclofen loses all activity under the same regimen [1]. Investigators designing protocols with repeated dosing over days to weeks should procure the S-enantiomer CGP 44532 rather than baclofen or the racemate CGP 34938 to avoid tolerance-driven data loss.

Addiction Neurobiology: Cocaine and Ethanol Self-Administration Studies Requiring Hedonic Neutrality

CGP 44532 is hedonically neutral in brain stimulation reward paradigms—it does not shift the locus of rise (LOR) or alter maximum response rate (MAX) on its own—while dose-dependently attenuating cocaine-induced reward enhancement by 15–31% [1]. In baboon cocaine-seeking reinstatement models, CGP 44532 (0.32 mg/kg) attenuated cue-induced reinstatement without producing overt behavioural effects [2]. This profile makes CGP 44532 the preferred GABAB agonist for addiction research where the compound's own motivational effects must not contaminate drug-seeking readouts, a concern that limits baclofen's utility.

GABAB Receptor Subtype Discrimination: Autoreceptor vs. Heteroreceptor Pharmacological Studies

CGP 44532 is one of the few agonists that reliably activates both presynaptic GABAB autoreceptors (IC50 = 1 μM on [3H]GABA release) and heteroreceptors (IC50 = 2 μM on [3H]glutamate release) in cortical slice preparations [1], and similarly engages both autoreceptors (EC50 = 0.81 μM) and heteroreceptors (EC50 = 0.50 μM) in spinal cord synaptosomes [2]. By contrast, baclofen is almost inactive at autoreceptors. Researchers investigating the pharmacological distinction between GABAB autoreceptor and heteroreceptor populations—particularly in spinal cord, cortex, or hippocampus—should select CGP 44532 as a dual-efficacy probe rather than relying on baclofen, which provides only a heteroreceptor-predominant signal.

Gastroesophageal Reflux and Swallowing Physiology Studies: High In Vivo Potency at Central Pattern Generators

In ferret models of transient lower esophageal sphincter (LES) relaxation, CGP 44532 inhibited reflux episodes with an ED50 of <0.3 μmol/kg i.p., compared with a baclofen ED50 of 7 μmol/kg i.p.—representing a greater than 20-fold potency advantage [1]. CGP 44532 also inhibited spontaneous and water-evoked swallowing in dogs via an action at the central pattern generator [2]. For gastrointestinal motility laboratories investigating GABAB-mediated control of LES function or deglutition, CGP 44532 offers substantially greater in vivo potency than baclofen, reducing the compound quantity required per experiment and minimising peripheral side-effect confounds.

Quote Request

Request a Quote for (3-Amino-2-hydroxypropyl)(methyl)phosphinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.